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Compound of Interest

Compound Name: Dermaseptin-J1

Cat. No.: B1577012

Get Quote

Executive Summary
Dermaseptin-J1 (DRS-J1) is a 26-residue, cationic, amphipathic antimicrobial peptide

originally isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia).

Belonging to the broad Dermaseptin superfamily, it is characterized by a tryptophan residue at

position 3 and a conserved mid-region motif.[2][3] DRS-J1 exhibits potent membranolytic

activity against Gram-negative bacteria and fungi, making it a scaffold of interest for

overcoming antibiotic resistance. This guide details its physicochemical properties, synthesis

protocols, and mechanism of action.

Physicochemical Identity
The precise amino acid sequence and molecular characteristics are critical for quality control

during synthesis and formulation.

Sequence and Nomenclature[3]
UniProt Accession: P86635

Source Organism:Phasmahyla jandaia (Amphibia, Hylidae)[4]
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Sequence (One-Letter):GLWKNMLSGIGKLAGQAALGAVKTLV-NH2[3]

Sequence (Three-Letter): Gly-Leu-Trp-Lys-Asn-Met-Leu-Ser-Gly-Ile-Gly-Lys-Leu-Ala-Gly-

Gln-Ala-Ala-Leu-Gly-Ala-Val-Lys-Thr-Leu-Val-NH₂

C-Terminal Modification: Amidation (-NH₂) is essential for biological stability and cationic

charge retention.

Molecular Parameters
The following data is based on the amidated sequence.

Parameter Value Notes

Peptide Length 26 Amino Acids
Truncated variants often lose

potency.

Molecular Formula C₁₂₃H₂₁₁N₃₅O₃₀S₁ Includes C-terminal amide.

Monoisotopic Mass 2694.57 Da Theoretical (Calculated).

Average Mass 2696.25 Da For low-res MS validation.

Isoelectric Point (pI) ~10.58
Highly cationic at physiological

pH.

Net Charge (pH 7.0) +3
Derived from 3 Lys residues +

N-terminus.

Hydrophobicity ~50%
High ratio supports membrane

insertion.

Structural Biology & Mechanism
Dermaseptin-J1 is a linear alpha-helical peptide. In aqueous solution, it adopts a random coil

conformation. Upon interaction with the hydrophobic environment of a lipid bilayer (or

membrane-mimetic solvents like TFE), it undergoes a rapid folding transition into an

amphipathic

-helix.
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The Amphipathic Helix
The helix is segregated into two distinct faces:

Hydrophobic Face: Composed of Leu, Val, Ile, Met, Ala, and Trp residues. This face anchors

the peptide into the lipid fatty acid chains.

Hydrophilic (Cationic) Face: Composed of Lys, Ser, Thr, Gln, and Asn. This face interacts

with the negatively charged phosphate headgroups of bacterial membranes and the aqueous

solvent.

Mechanism of Action: The Carpet Model
Unlike pore-formers that insert perpendicularly (Barrel-Stave), Dermaseptin-J1 typically

follows the Carpet Mechanism.

Step 1 (Electrostatic Attraction): The cationic peptide binds to the anionic bacterial

membrane surface.

Step 2 (Accumulation): Peptides align parallel to the membrane surface, covering it like a

"carpet."

Step 3 (Disruption): Once a threshold concentration is reached, the membrane curvature is

disturbed, leading to micellization and disintegration of the bilayer.
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Figure 1: The "Carpet Model" mechanism of action for Dermaseptin-J1, illustrating the

transition from solution to membrane disruption.

Experimental Protocols: Synthesis & Purification
To ensure high purity (>95%) for biological assays, Fmoc Solid-Phase Peptide Synthesis

(SPPS) is the industry standard.
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Synthesis Workflow (Fmoc-SPPS)
Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) is required to generate the

C-terminal amide.

Swelling: Swell resin in DMF (Dimethylformamide) for 30 min.

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

Coupling:

Activate amino acid (5 eq) with HBTU/HCTU (5 eq) and DIPEA (10 eq).

Reaction time: 45–60 min under vortexing.

Note: Double couple bulky residues (Val, Ile, Thr) or the N-terminal region to prevent

deletion sequences.

Cleavage:

Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

Time: 2–3 hours at room temperature.

Precipitate in cold diethyl ether.

Purification & Characterization
Crude peptide must be purified via RP-HPLC and verified by Mass Spectrometry.[5]
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Figure 2: Purification workflow ensuring removal of truncated by-products and scavengers.
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Biological Activity Profile
Dermaseptin-J1 is a broad-spectrum antibiotic with distinct selectivity.

Antimicrobial Spectrum[1]
Gram-Negative Bacteria: Highly active against E. coli, P. aeruginosa, and K. pneumoniae.

The outer membrane does not significantly impede J1 due to its self-promoted uptake

capability.

Gram-Positive Bacteria: Active against S. aureus, though MIC values may be slightly higher

compared to Gram-negatives due to the thick peptidoglycan layer.

Fungi: Potent activity against Candida albicans and Cryptococcus neoformans.

Protozoa: Like many dermaseptins, J1 shows activity against Leishmania species.[6]

Cytotoxicity (Hemolysis)
A critical parameter for therapeutic viability is the therapeutic index (TI).

Hemolytic Activity: Dermaseptin-J1 generally shows low hemolysis at MIC concentrations

but can lyse erythrocytes at higher concentrations (>50-100 µM).

Optimization: To improve TI, researchers often substitute hydrophobic residues on the non-

polar face with Alanine or introduce D-amino acids to destabilize the helix slightly, reducing

mammalian membrane toxicity while retaining antibacterial efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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